molecular formula C20H20BrN3O2S2 B5822308 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-propoxybenzylidene)propanohydrazide

2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-propoxybenzylidene)propanohydrazide

Cat. No. B5822308
M. Wt: 478.4 g/mol
InChI Key: KVHRYRWEKRHRBE-WSDLNYQXSA-N
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Description

2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-propoxybenzylidene)propanohydrazide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazide derivative that has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-propoxybenzylidene)propanohydrazide is not fully understood. However, it has been proposed that this compound may exert its biological effects by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. It has also been suggested that this compound may interact with cellular membranes and alter their properties.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-propoxybenzylidene)propanohydrazide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-diabetic effects by improving glucose tolerance and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-propoxybenzylidene)propanohydrazide in lab experiments is its high potency and selectivity. This compound has been shown to have potent biological effects at low concentrations. Additionally, this compound has been shown to be selective for certain targets, which makes it a valuable tool for studying specific biological processes. However, one of the main limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for the study of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-propoxybenzylidene)propanohydrazide. One potential direction is to further explore the anti-cancer properties of this compound and to investigate its potential use as a chemotherapeutic agent. Another potential direction is to study the mechanism of action of this compound in more detail and to identify its molecular targets. Additionally, there is potential for this compound to be used as a fluorescent probe for the detection of metal ions in biological samples, which could have important implications for the diagnosis and treatment of certain diseases.

Synthesis Methods

The synthesis of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-propoxybenzylidene)propanohydrazide involves the reaction of 2-mercaptobenzothiazole with 5-bromo-2-propoxybenzaldehyde in the presence of hydrazine hydrate. The resulting product is a yellow crystalline powder that has been characterized by various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-propoxybenzylidene)propanohydrazide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(5-bromo-2-propoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2S2/c1-3-10-26-17-9-8-15(21)11-14(17)12-22-24-19(25)13(2)27-20-23-16-6-4-5-7-18(16)28-20/h4-9,11-13H,3,10H2,1-2H3,(H,24,25)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHRYRWEKRHRBE-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C=NNC(=O)C(C)SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(C)SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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